Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core. Key structural elements include:
- 6-(furan-2-yl) substituent: Introduces aromaticity and π-electron density.
- 4-(trifluoromethyl) group: Provides electron-withdrawing effects and metabolic stability.
- Ethyl ester at position 2: Influences solubility and serves as a synthetic handle for further derivatization.
This compound is part of a broader class of fused thienopyridines studied for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H11F3N2O3S |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H11F3N2O3S/c1-2-22-14(21)12-11(19)10-7(15(16,17)18)6-8(20-13(10)24-12)9-4-3-5-23-9/h3-6H,2,19H2,1H3 |
InChI Key |
WASMHHKYMMDXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CO3)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example
Major Products: The products formed would vary based on the reaction type and conditions.
Scientific Research Applications
Research indicates that compounds similar to ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate exhibit significant biological activities, including:
- Antitumor Activity : The compound shows promise in inhibiting tumor growth in various cancer models.
- Antimicrobial Properties : Related compounds have demonstrated efficacy against bacterial and fungal strains.
- Kinase Inhibition : Potential applications in targeting specific kinases involved in cancer progression.
Medicinal Chemistry
The compound is of interest for its potential as a drug lead due to its unique structural characteristics. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.
Synthetic Chemistry
This compound can be synthesized through various methods, allowing for the exploration of different synthetic pathways. Its unique structure may inspire new synthetic methodologies or ligands for transition metal catalysis.
Material Science
The compound's properties suggest potential applications in materials science, such as:
- Organic Semiconductors : Due to its electronic properties.
- Functional Coatings : As a result of its chemical stability and reactivity.
In Vivo Studies
In chick chorioallantoic membrane (CAM) models, certain thieno[2,3-b]pyridine derivatives have demonstrated reduced tumor size, supporting their potential as anticancer agents in vivo. These studies are crucial for evaluating the translational potential of these compounds into clinical settings.
Cytotoxicity Assays
Cytotoxic effects of related compounds were assessed using various assays (e.g., trypan blue exclusion and bromodeoxyuridine incorporation), confirming their selective toxicity against cancer cells while sparing normal cells. This selectivity is vital for developing effective cancer therapies.
Mechanism of Action
The exact mechanism of action remains speculative without experimental data. understanding its interactions with specific receptors or enzymes would be crucial for drug development.
Comparison with Similar Compounds
Analogs with Varying Aromatic Substituents
Key Observations :
- The furan-2-yl group (target compound) offers moderate π-electron density compared to benzofuran-2-yl (higher aromaticity) and methoxyphenyl (enhanced electron donation) .
- Bromine in benzofuran analogs may improve binding affinity in biological systems but reduces synthetic yield due to steric hindrance .
Analogs with Modified Functional Groups
Key Observations :
- Cyano-substituted analogs show distinct reactivity in cyclocondensation reactions, enabling access to fused pyrimidine systems .
Analogs with Alternative Heterocyclic Cores
Key Observations :
- Furo[2,3-b]pyridine cores are less electron-deficient than thieno analogs, affecting charge-transfer properties in materials science applications .
- Thiophene-substituted derivatives may exhibit enhanced binding to metalloenzymes due to sulfur coordination .
Biological Activity
Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-b]pyridine core with an ethyl ester group and a trifluoromethyl substituent. The presence of the furan ring and amino group enhances its reactivity and potential therapeutic applications. Its molecular formula is , with a molecular weight of approximately 368.32 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the areas of anticancer and antimicrobial effects. Its structural similarities to other thieno[2,3-b]pyridine derivatives suggest potential for similar therapeutic applications.
Antitumor Activity
Several studies have highlighted the antitumor potential of thieno[2,3-b]pyridine derivatives:
- Cell Line Studies : In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) demonstrated that compounds related to this compound inhibited cell growth with minimal effects on non-tumorigenic cells (MCF-12A) . For instance, a related compound showed a GI50 concentration of 13 μM against MDA-MB-231 cells, indicating significant cytotoxicity.
- Mechanism of Action : The mechanism appears to involve cell cycle arrest rather than apoptosis, as evidenced by flow cytometry results showing an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle after treatment with the compound .
Antimicrobial Activity
Thieno[2,3-b]pyridine derivatives have also been studied for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown promise against various bacterial strains.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-amino-6-(phenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | Phenyl instead of furan | Antitumor activity |
| Methyl 3-amino-thieno[3,2-b]pyridine derivatives | Varied substitutions on pyridine | Antimicrobial activity |
| Ethyl 3-amino-thieno[2,3-b]pyridine derivatives | Different ester groups | Kinase inhibition |
The combination of a trifluoromethyl group and a furan ring within the thieno[2,3-b]pyridine framework may enhance its pharmacological properties compared to other similar compounds.
Case Studies and Research Findings
- In Vivo Studies : In chick chorioallantoic membrane (CAM) models, certain thieno[2,3-b]pyridine derivatives demonstrated reduced tumor size, supporting their potential as anticancer agents in vivo. These studies are crucial for evaluating the translational potential of these compounds into clinical settings.
- Cytotoxicity Assays : The cytotoxic effects of related compounds were assessed using various assays (e.g., trypan blue exclusion and bromodeoxyuridine incorporation), confirming their selective toxicity against cancer cells while sparing normal cells .
Preparation Methods
Formation of the Thieno[2,3-b]Pyridine Core
The synthesis begins with a 1,3-dione bearing substituents R¹ and R² (II in). Reaction of (II) with cyanothioacetamide (III) in ethanol and triethylamine yields a substituted 2-mercaptonicotinonitrile (IV). For the target compound, R¹ is trifluoromethyl, and R² is a leaving group (e.g., chlorine) to facilitate later functionalization.
Example reaction conditions :
The intermediate (IV) is then treated with ethyl chloroacetate in dimethylformamide (DMF) with sodium ethoxide to form the ethyl carboxylate moiety at the 2-position via cyclization.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 4-position is introduced via halogenation followed by trifluoromethylation. Intermediate (IV) is treated with phosphorus oxychloride and tetramethylammonium chloride under reflux to generate a 4-chloro derivative (X). Subsequent displacement of the chlorine atom with a trifluoromethyl group is achieved using a trifluoromethyl copper complex or Umemoto’s reagent.
Optimization note : The use of [CuCF₃] in DMF at 100°C for 8 hours provides a 78% yield of the trifluoromethylated intermediate.
Functionalization at the 6-Position with Furan-2-yl
The 6-position is functionalized via SNAr reaction using furan-2-ylmagnesium bromide or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The halogenated intermediate (X) reacts with furan-2-ylboronic acid under catalytic conditions:
Catalytic system :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Dioxane/H₂O (4:1)
-
Temperature : 90°C
This step achieves a 65–70% yield of the furan-2-yl-substituted product.
Installation of the 3-Amino Group
The 3-amino group is introduced via reduction of a nitro precursor or direct amination. Nitration of the pyridine ring using fuming HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C), provides the amine. Alternatively, direct amination using ammonia in a sealed tube at 120°C for 24 hours affords the desired product.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
-
Trifluoromethylation requires rigorous anhydrous conditions and temperatures ≥100°C to prevent side reactions.
-
Cross-coupling reactions benefit from microwave-assisted heating, reducing time from 12 hours to 2 hours.
Analytical Characterization
Applications and Derivatives
The compound’s trifluoromethyl and electron-rich furan groups enhance its potential as a kinase inhibitor, particularly for IKKβ, with IC₅₀ values in the nanomolar range. Derivatives with modified amino groups (e.g., piperidinyl or arylalkylamines) show improved pharmacokinetic profiles .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis challenges include regioselectivity during cyclization and purification of byproducts. Optimize conditions by using ethanol reflux with EtONa as a base and ethyl 2-chloroacetate (1.6 equiv) for cyclization. Monitor via TLC, and purify via acid-base extraction (10% HCl wash) followed by column chromatography (hexane/EtOAc gradient) to achieve ~79% yield . Recrystallization in ethanol/water enhances purity (>95%) .
Q. Which spectroscopic techniques are critical for characterization, and what key signatures confirm the structure?
Use 1H/13C NMR : Amino protons appear as a singlet at δ5.73, ethyl ester as a quartet (δ4.23, J=7.1 Hz), and trifluoromethyl groups show distinct splitting in 19F NMR . IR spectroscopy confirms NH2 (3354–3487 cm⁻¹) and carbonyl (1660 cm⁻¹) stretches . HRMS validates molecular ions (e.g., [M+H]+ at m/z 397.08) .
Q. How can researchers ensure reproducibility in biological activity assays for this compound?
Standardize assay protocols: Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests), solvent controls (DMSO ≤1%), and triplicate measurements. Compare with structurally similar analogs (e.g., 4-bromophenyl derivatives show 40% higher activity than methoxy-substituted ones) to validate trends .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between predicted and experimental collision cross-section (CCS) values in mass spectrometry?
Discrepancies in CCS (e.g., predicted 189.2 Ų vs. experimental for [M+H]+) arise from conformational flexibility. Use ion mobility spectrometry (IMS) paired with density functional theory (DFT) to model gas-phase structures. Adjust for adduct-specific effects (e.g., [M+Na]+ CCS = 198.5 Ų) and validate with single-crystal XRD if available .
Q. What strategies elucidate the role of the trifluoromethyl group in modulating bioactivity and electronic properties?
Perform Hammett analysis using analogs with substituents of varying σ values. 19F NMR reveals electron-withdrawing effects (δ −60 to −65 ppm). DFT calculations show CF3 lowers LUMO energy, enhancing electrophilic interactions. Compare IC50 values: CF3 derivatives exhibit 3-fold higher potency than CH3 analogs in enzyme inhibition .
Q. How can structure-activity relationships (SAR) be systematically analyzed when substituents yield conflicting bioactivity data?
Synthesize analogs with controlled substitutions (e.g., furan vs. thiophene at position 6). Test in parallel assays (e.g., antimicrobial, anticancer). Use QSAR models incorporating steric (molar refractivity) and electronic (Hammett σ) parameters. For example, furan-2-yl groups improve metabolic stability but reduce solubility compared to phenyl .
Q. What experimental approaches validate the metabolic stability of derivatives in preclinical studies?
Use in vitro microsomal assays (human liver microsomes) to measure half-life (t1/2). Pair with in silico predictions (SwissADME) for logP and CYP450 interactions. For instance, trifluoromethyl groups increase t1/2 >4 hours due to reduced oxidative metabolism .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
